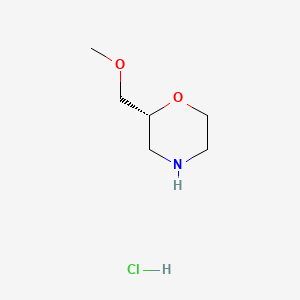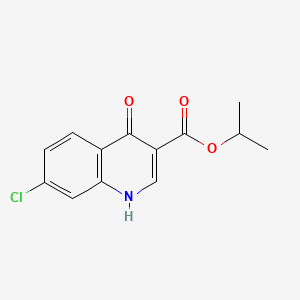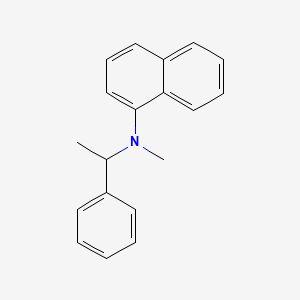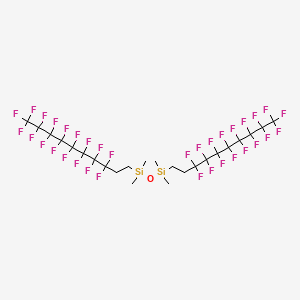
2-Bromo-4-fluoro-1,3,5-trimetilbenceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-fluoro-1,3,5-trimethylbenzene: is an organic compound with the molecular formula C9H10BrF . It is a derivative of benzene, where the hydrogen atoms at positions 2, 4, and 6 are replaced by bromine, fluorine, and methyl groups, respectively. This compound is often used in organic synthesis and has applications in various fields of scientific research .
Aplicaciones Científicas De Investigación
2-Bromo-4-fluoro-1,3,5-trimethylbenzene has several applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is utilized in the synthesis of advanced materials with specific properties.
Mecanismo De Acción
Mode of Action:
The mode of action involves the electrophilic aromatic substitution (EAS) reaction. In the first step, the electrophile (2-bromo-4-fluoro-1,3,5-trimethylbenzene) forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes further reactions, leading to the incorporation of the compound into various cellular processes.
Action Environment:
Environmental factors, such as temperature, pH, and solvent polarity, can influence the compound’s stability and efficacy. For instance, variations in pH may affect its reactivity in biological systems.
Análisis Bioquímico
Biochemical Properties
2-Bromo-4-fluoro-1,3,5-trimethylbenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to participate in electrophilic aromatic substitution reactions, where it can act as an electrophile due to the presence of bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on enzymes and proteins, potentially altering their structure and function. The compound’s ability to interact with specific biomolecules makes it a valuable tool for studying enzyme mechanisms and protein modifications .
Cellular Effects
The effects of 2-Bromo-4-fluoro-1,3,5-trimethylbenzene on various cell types and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Additionally, 2-Bromo-4-fluoro-1,3,5-trimethylbenzene can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 2-Bromo-4-fluoro-1,3,5-trimethylbenzene exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This binding can occur through covalent or non-covalent interactions, depending on the nature of the enzyme and the specific functional groups present on the compound. Additionally, 2-Bromo-4-fluoro-1,3,5-trimethylbenzene can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-fluoro-1,3,5-trimethylbenzene can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive chemicals. Long-term studies have shown that prolonged exposure to 2-Bromo-4-fluoro-1,3,5-trimethylbenzene can lead to cumulative effects on cellular function, including alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-fluoro-1,3,5-trimethylbenzene vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have shown that there is a threshold dose beyond which the compound can cause significant changes in physiological parameters, including liver and kidney function, as well as hematological and biochemical markers. It is important to carefully control the dosage to avoid toxic effects while achieving the desired biochemical outcomes .
Metabolic Pathways
2-Bromo-4-fluoro-1,3,5-trimethylbenzene is involved in various metabolic pathways, primarily through its interactions with enzymes responsible for its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are catalyzed by enzymes such as cytochrome P450s, which play a key role in the metabolism of xenobiotics. The metabolic products of 2-Bromo-4-fluoro-1,3,5-trimethylbenzene can further interact with cellular components, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2-Bromo-4-fluoro-1,3,5-trimethylbenzene is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, and it may also interact with specific transporters and binding proteins that facilitate its movement within the cell. The distribution of 2-Bromo-4-fluoro-1,3,5-trimethylbenzene can affect its localization and accumulation in different cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 2-Bromo-4-fluoro-1,3,5-trimethylbenzene is an important factor in determining its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, including post-translational modifications and targeting signals. For example, 2-Bromo-4-fluoro-1,3,5-trimethylbenzene may accumulate in the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its biochemical effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-1,3,5-trimethylbenzene can be achieved through several methods. One common method involves the bromination of 4-fluoro-1,3,5-trimethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of 2-Bromo-4-fluoro-1,3,5-trimethylbenzene may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-4-fluoro-1,3,5-trimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions to achieve coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 2-Bromo-4-fluoro-1,3,5-trimethylbenzene can be obtained.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.
Comparación Con Compuestos Similares
2-Bromo-1,3,5-trimethylbenzene: Similar structure but lacks the fluorine atom.
4-Fluoro-1,3,5-trimethylbenzene: Similar structure but lacks the bromine atom.
Uniqueness: 2-Bromo-4-fluoro-1,3,5-trimethylbenzene is unique due to the presence of both bromine and fluorine atoms, which provide distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in various chemical transformations .
Propiedades
IUPAC Name |
2-bromo-4-fluoro-1,3,5-trimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFSUDYUALDHPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)C)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B599688.png)

![[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B599690.png)











